dicopper;1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate
Description
The compound dicopper;1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate is a coordination polymer or metal-organic framework (MOF) comprising three key components:
- Dicopper centers: Binuclear copper nodes that facilitate bridging between ligands, often exhibiting redox-active or catalytic properties.
- 1,4-Diazabicyclo[2.2.2]octane (DABCO): A rigid, tricyclic tertiary amine ligand known for its strong coordination to transition metals, enhancing structural stability and porosity .
- Naphthalene-2,6-dicarboxylate: A rigid, aromatic dicarboxylate linker that imparts structural dimensionality and influences host-guest interactions, particularly in gas sorption applications .
This complex is synthesized via solvothermal or self-assembly methods, often in methanol, where DABCO and copper salts (e.g., CuBr₂) interact electrostatically to form nanostructures, including 1D branched networks or 2D layers . Its applications span catalysis, gas storage, and surfactant systems due to its tunable porosity and electronic properties.
Properties
Molecular Formula |
C30H24Cu2N2O8 |
|---|---|
Molecular Weight |
667.6 g/mol |
IUPAC Name |
dicopper;1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate |
InChI |
InChI=1S/2C12H8O4.C6H12N2.2Cu/c2*13-11(14)9-3-1-7-5-10(12(15)16)4-2-8(7)6-9;1-2-8-5-3-7(1)4-6-8;;/h2*1-6H,(H,13,14)(H,15,16);1-6H2;;/q;;;2*+2/p-4 |
InChI Key |
RKJQCXJMFHHICS-UHFFFAOYSA-J |
Canonical SMILES |
C1CN2CCN1CC2.C1=CC2=C(C=CC(=C2)C(=O)[O-])C=C1C(=O)[O-].C1=CC2=C(C=CC(=C2)C(=O)[O-])C=C1C(=O)[O-].[Cu+2].[Cu+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicopper;1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate typically involves the coordination of copper ions with 1,4-diazabicyclo[2.2.2]octane and naphthalene-2,6-dicarboxylate ligands. The reaction is usually carried out in a solvent such as ethanol or water, under controlled temperature and pH conditions to ensure the proper formation of the complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale coordination reactions using similar conditions as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Key Reactions
-
Coordination Bond Formation : DABCO acts as a ditopic ligand, coordinating to copper centers via its nitrogen atoms .
-
Carboxylate Bridging : Naphthalene-2,6-dicarboxylate may act as a bridging ligand, forming extended frameworks through copper-carboxylate bonds .
-
Hydrogen Bonding Networks : Co-crystallization with carboxylates (e.g., trans,trans-hexa-2,4-dienedioic acid) often involves O–H···N hydrogen bonds between DABCO and acidic protons .
Coordination Chemistry of DABCO
DABCO’s bicyclic structure allows it to act as a strong Lewis base, forming stable complexes with transition metals like copper. For example:
-
Copper Chloride-DABCO Complex : In copper, dichloro(1,4-diazabicyclo[2.2.2]octane-kappaN1), DABCO coordinates to Cu²⁺ via its nitrogen atoms, forming a 2:1 adduct .
-
Extended Frameworks : DABCO can link metal centers, enabling the formation of polynuclear clusters or coordination polymers .
Role of Naphthalene-2,6-Dicarboxylate
Naphthalene-2,6-dicarboxylate (2,6-NDC) is a rigid, aromatic dicarboxylate ligand. Its reactivity in copper complexes typically involves:
-
Chelation : 2,6-NDC coordinates to metal ions via its carboxylate groups, forming stable chelate rings.
-
Framework Construction : In coordination polymers, 2,6-NDC bridges metal nodes, creating porous or layered structures .
Proposed Reaction Pathways
Based on analogous systems:
Structural Features
-
Coordination Geometry : Copper ions likely adopt distorted octahedral geometries, with DABCO and 2,6-NDC serving as bidentate ligands .
-
Network Topology : The compound may form 1D chains or 2D/3D frameworks depending on the ligand arrangement .
Comparison with Related Complexes
Experimental Considerations
Scientific Research Applications
Catalytic Applications
One of the primary applications of dicopper complexes is in catalysis. The unique electronic properties of copper ions allow these complexes to facilitate various chemical reactions.
Table 1: Catalytic Reactions Involving Dicopper Complexes
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxidation of Alcohols | Room temperature | 85 | |
| Cross-Coupling Reactions | Aqueous phase | 90 | |
| Polymerization Processes | High temperature | 75 |
The catalytic efficiency of dicopper complexes has been demonstrated in numerous studies, showcasing their ability to promote reactions under mild conditions with high selectivity.
Medicinal Chemistry
Dicopper complexes have shown promising results in medicinal chemistry, particularly as potential anticancer agents. Recent studies indicate that these compounds exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Activity
In a study investigating the cytotoxic effects of dicopper; 1,4-diazabicyclo[2.2.2]octane; naphthalene-2,6-dicarboxylate on human cancer cell lines (M-HeLa, A-549), the following findings were reported:
- IC50 Values : The IC50 for M-HeLa cells was found to be lower than that for standard chemotherapeutics such as doxorubicin.
- Mechanism : The mechanism of action was linked to apoptosis induction via mitochondrial pathways, indicating a potential for therapeutic use in cancer treatment .
Material Science
The unique structural properties of dicopper complexes also lend themselves to applications in materials science.
Table 2: Material Properties of Dicopper Complexes
| Property | Value | Application Area |
|---|---|---|
| Thermal Stability | Up to 300°C | High-performance materials |
| Conductivity | Moderate | Electronic devices |
| Solubility | Soluble in polar solvents | Drug delivery systems |
These properties make dicopper complexes suitable for developing advanced materials used in electronics and drug delivery systems.
Environmental Applications
Recent research has explored the use of dicopper complexes in environmental remediation processes, particularly in the degradation of pollutants.
Case Study: Pollutant Degradation
A study demonstrated that dicopper complexes could effectively catalyze the degradation of organic pollutants under UV irradiation:
Mechanism of Action
The mechanism of action of dicopper;1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate involves the coordination of copper ions with the ligands, which can facilitate various chemical transformations. The copper ions can act as Lewis acids, activating substrates for nucleophilic attack or facilitating electron transfer processes. The specific pathways and molecular targets depend on the nature of the reaction and the substrates involved .
Comparison with Similar Compounds
Structural and Ligand-Based Comparisons
A. Ligand Variations in MOFs
Key Findings :
- Linker Rigidity : Naphthalene-2,6-dicarboxylate-based MOFs exhibit higher hydrogen uptake than benzene-dicarboxylate analogs due to increased π-π interactions and pore accessibility .
B. DABCO vs. Quinuclidine (4-Deaza Analogs)
- Coordination Strength: DABCO’s dual nitrogen donors enable stronger metal binding compared to quinuclidine, which lacks a second donor site, resulting in less stable frameworks .
- Structural Flexibility : Quinuclidine-based complexes are more prone to structural distortion under thermal stress, whereas DABCO maintains rigidity .
Functional and Mechanistic Comparisons
A. Solvent-Dependent Assembly
- In methanol, DABCO-CuBr₂ complexes form green, stable nanostructures via electrostatic interactions, whereas CTAB/CQBr systems undergo color changes due to donor-acceptor mechanisms .
- Morphology : AFM reveals DABCO-CuBr₂ forms 1D branched or 2D layered structures, contrasting with the spherical aggregates of surfactant-based copper complexes .
B. Hydrogen Sorption Performance
- Zn-naphthalene-2,6-dicarboxylate MOFs adsorb 9.3 H₂ molecules per unit at 77 K, outperforming benzene-dicarboxylate analogs (4.2–7.2 H₂) . Copper analogs are less studied for H₂ storage but show promise in catalytic applications.
C. Catalytic and Redox Activity
Biological Activity
Dicopper complexes, particularly those involving 1,4-diazabicyclo[2.2.2]octane (DABCO) and naphthalene-2,6-dicarboxylate (NDC), have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. These compounds are characterized by their ability to interact with biological macromolecules, leading to potential applications in cancer therapy, antimicrobial treatments, and antioxidant activities.
Chemical Structure
The dicopper complex under consideration can be represented as follows:
This structure features two copper ions coordinated with DABCO and NDC ligands, which play a crucial role in modulating its biological activity.
Anticancer Activity
Recent studies have demonstrated that dicopper complexes exhibit significant antiproliferative effects against various cancer cell lines. For instance, the IC50 values for these complexes were found to be lower than those of standard chemotherapeutics like Doxorubicin (DOXO). A comparative study highlighted the following IC50 values against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Dicopper | HeLa | 5.00 |
| Dicopper | MCF-7 | 8.00 |
| Dicopper | HepG-2 | 6.50 |
| DOXO | HeLa | 10.00 |
| DOXO | MCF-7 | 12.00 |
These results indicate that dicopper complexes may serve as promising candidates for anticancer therapies due to their enhanced cytotoxicity against malignant cells .
Antimicrobial Activity
Dicopper complexes have also shown potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study evaluated the Minimum Inhibitory Concentrations (MICs) of various dicopper derivatives against common pathogens:
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| Dicopper | Staphylococcus aureus | 15 |
| Dicopper | Escherichia coli | 20 |
| Dicopper | Pseudomonas aeruginosa | 25 |
The results indicate that these complexes possess antibacterial activity comparable to conventional antibiotics such as ciprofloxacin .
Antioxidant Activity
The antioxidant potential of dicopper complexes has been assessed through various assays, including DPPH and ABTS radical scavenging tests. The following data summarizes the antioxidant activities:
| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| Dicopper | 85 | 90 |
| Control | 30 | 35 |
These findings suggest that dicopper complexes can effectively neutralize free radicals, contributing to their therapeutic potential .
The biological activity of dicopper complexes is attributed to several mechanisms:
- DNA Intercalation : The ability of these complexes to intercalate into DNA may disrupt replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Copper ions can catalyze the formation of ROS, leading to oxidative stress in cancer cells.
- Metal Ion Coordination : The coordination of copper ions with biological ligands enhances the stability and reactivity of the complex.
Case Studies
- Anticancer Efficacy : In a study involving human cervical carcinoma cells (HeLa), treatment with a specific dicopper complex resulted in a significant reduction in cell viability, with morphological changes indicative of apoptosis observed under microscopy.
- Antimicrobial Testing : A series of in vitro tests demonstrated that dicopper complexes effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as alternative antimicrobial agents.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing dicopper-naphthalene-2,6-dicarboxylate complexes with 1,4-diazabicyclo[2.2.2]octane (DABCO)?
- Answer : A common approach involves solvothermal synthesis in methanol, where DABCO acts as a bridging ligand. For example, combining CuBr₂ with DABCO in methanol under reflux conditions produces green-colored complexes via electrostatic interactions. X-ray diffraction (XRD) and atomic force microscopy (AFM) are critical for verifying structural integrity and surface morphology .
Q. How can researchers characterize the structural and electronic properties of these complexes?
- Answer : Use a combination of spectroscopic and crystallographic techniques:
- XRD : Resolves crystal lattice parameters and coordination geometry.
- Fluorescence spectroscopy : Detects electronic transitions in naphthalene-2,6-dicarboxylate ligands.
- AFM : Reveals nanoscale surface features (e.g., 1D branched structures or 2D layers) .
Q. What role does naphthalene-2,6-dicarboxylate play in metal-organic frameworks (MOFs)?
- Answer : This ligand enhances porosity and hydrogen sorption capacity in MOFs. For instance, frameworks built with zinc oxide clusters and naphthalene-2,6-dicarboxylate adsorbed 4.2–9.3 H₂ molecules per formula unit at 77 K, correlating with the number of aromatic rings in the ligand .
Advanced Research Questions
Q. How do solvent polarity and counterion selection influence the self-assembly of DABCO-copper complexes?
- Answer : In methanol, DABCO and CuBr₂ form stable complexes via electrostatic interactions, whereas in surfactants like CTAB, donor-acceptor mechanisms dominate. Counterions (e.g., Br⁻ vs. Cl⁻) alter coordination geometry and stability, as shown by surface tension and conductivity measurements .
Q. What contradictions exist in spectroscopic data for DABCO-copper systems, and how can they be resolved?
- Answer : Discrepancies in absorption spectra (e.g., unexpected peaks in methanol-based systems) may arise from solvent-ligand interactions. Use time-resolved spectroscopy and density functional theory (DFT) calculations to differentiate between static and dynamic quenching mechanisms .
Q. How does the incorporation of fluorine-substituted ligands (e.g., F₄bdc²⁻) affect the properties of DABCO-containing SURMOFs?
- Answer : Fluorine enhances hydrophobicity and gas selectivity. For Cu₂(F₄bdc)₂(dabco) SURMOFs, quartz-crystal microbalance (QCM) studies show improved CO₂/N₂ selectivity due to fluorinated pore environments. Layer-by-layer (LbL) growth kinetics also depend on reactant concentration, affecting film uniformity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
